Acetophenazine Maleate

Beschreibung

Historical Context of Phenothiazine (B1677639) Antipsychotics within Psychopharmacology Research

The journey of phenothiazine antipsychotics marks a pivotal moment in the history of psychiatry and psychopharmacology. iiarjournals.org The story begins not in the realm of mental health, but in the development of antihistamines. psychiatrypodcast.com In the mid-20th century, researchers synthesizing phenothiazine derivatives for their anti-allergic properties serendipitously discovered their profound effects on the central nervous system. nih.gov

The watershed moment came with the synthesis of chlorpromazine (B137089) in 1951. nih.gov Initially investigated as a potentiator for general anesthesia, its calming and anti-agitation effects were soon recognized as having significant potential for psychiatric use. psychiatrypodcast.comnih.gov This discovery ushered in the "psychopharmacological era," representing a paradigm shift from treatments like electroconvulsive therapy and insulin (B600854) coma to the use of medication to manage psychosis. nih.gov

The success of chlorpromazine spurred the development of a wide range of other phenothiazine derivatives, including acetophenazine (B1666502). psychiatrypodcast.com These first-generation or "typical" antipsychotics were primarily characterized by their ability to block dopamine (B1211576) D2 receptors. psychiatrypodcast.comfrontiersin.org This mechanism was believed to counteract the hyperactivity of dopamine, a neurotransmitter implicated in the positive symptoms of schizophrenia such as hallucinations and delusions. brieflands.com The development of these drugs ran parallel to advancements in medicinal chemistry and drug regulation. ourworldindata.org

The introduction of phenothiazines had a profound impact on psychiatric practice and research. plos.org It led to a transformation in the management of patients in psychiatric hospitals and fueled further investigation into the biological underpinnings of mental illness. cambridge.orgcambridge.org The focus shifted towards understanding the role of neurotransmitters, like dopamine and serotonin (B10506), in psychiatric disorders. nih.govcambridge.org

Evolution of Clinical Research Methodologies in Psychopharmacology Applicable to Acetophenazine Maleate (B1232345) Studies

The advent of phenothiazines, including acetophenazine, coincided with and contributed to a significant evolution in the methodologies of clinical research in psychopharmacology. ourworldindata.orgplos.org The need to rigorously evaluate the efficacy and safety of these new compounds drove the development and refinement of clinical trial designs. plos.org

Early studies in the 1950s and 1960s, while groundbreaking, often lacked the methodological rigor of modern trials. cambridge.orgkenkyugroup.org However, the 1960s saw the emergence of large, double-blind, placebo-controlled randomized controlled trials (RCTs), which became the gold standard for assessing drug efficacy. cambridge.org These early RCTs provided crucial evidence for the superiority of phenothiazines over placebo in treating the symptoms of schizophrenia. cambridge.org The first RCT in psychiatry actually tested chlorpromazine. ourworldindata.org

Over the subsequent decades, clinical trial methodology in psychopharmacology has continued to advance significantly. plos.orgresearchgate.net Key developments applicable to the study of drugs like acetophenazine include:

Standardized Rating Scales: The development of standardized instruments for assessing psychiatric symptoms, such as the Brief Psychiatric Rating Scale (BPRS) and the Positive and Negative Syndrome Scale (PANSS), allowed for more objective and comparable outcome measures across studies. nih.gov

Diagnostic Criteria: The introduction and refinement of diagnostic criteria, particularly with the publication of the Diagnostic and Statistical Manual of Mental Disorders (DSM), led to more homogenous patient populations in clinical trials, increasing the validity of research findings. plos.org

Statistical Analysis: The use of more sophisticated statistical methods, including the intention-to-treat (ITT) analysis, has become standard practice, providing a more conservative and realistic estimate of treatment effects. plos.orgresearchgate.net

Blinding and Randomization: Enhanced methods for blinding (keeping patients and investigators unaware of treatment allocation) and randomization have been crucial in minimizing bias. plos.org

Washout Periods: The incorporation of washout periods, where patients are taken off previous medications before starting a new trial, helps to isolate the effects of the investigational drug. plos.orgresearchgate.net

Ethical Considerations: There has been a greater emphasis on informed consent and other ethical considerations to protect the rights and well-being of research participants. plos.org

Pragmatic Clinical Trials (PCTs): More recently, there has been a move towards conducting pragmatic clinical trials, which aim to evaluate the effectiveness of treatments in real-world clinical settings, complementing the findings from traditional efficacy trials. nih.gov

These methodological advancements have led to a significant improvement in the quality and internal validity of psychopharmacology research, allowing for a more accurate understanding of the therapeutic effects of medications like acetophenazine maleate. plos.orgresearchgate.net However, there remains a continuous effort to further refine research methodologies to better address the complexities of psychiatric disorders and their treatment. nih.govresearchgate.net

Research Findings

While specific, large-scale clinical trials focusing solely on this compound are less prevalent in recent literature compared to newer antipsychotics, historical and comparative studies provide insight into its pharmacological profile.

Receptor Binding Profile

Interactive Data Table: Receptor Binding Affinities (Ki, nM) of Acetophenazine

| Receptor | Ki (nM) |

| Serotonin 5-HT6 | 72 |

| Serotonin 5-HT7 | 2.4 |

| Androgen Receptor | 800 |

| Sigma Receptor (SKF 10047 binding inhibition) | 36 |

Source: Cayman Chemical caymanchem.com

This table demonstrates that while acetophenazine has a notable affinity for dopamine receptors (as indicated by the IC50 value for spiperone (B1681076) binding), it also interacts with serotonin and sigma receptors. caymanchem.com Its affinity for the 5-HT7 receptor is particularly high. caymanchem.com

Comparative Efficacy

A Cochrane review comparing acetophenazine with chlorpromazine for schizophrenia noted a lack of clear evidence to support or refute the use of acetophenazine over chlorpromazine, highlighting the need for more well-designed trials. medchemexpress.com

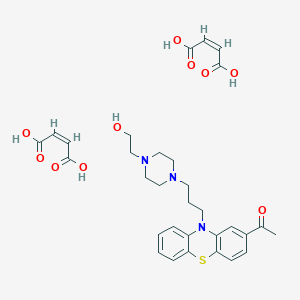

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S.2C4H4O4/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27;2*5-3(6)1-2-4(7)8/h2-3,5-8,17,27H,4,9-16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKVZKPNSKJGBK-SPIKMXEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2751-68-0 (Parent) | |

| Record name | Acetophenazine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047851 | |

| Record name | Acetophenazine dimaleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5714-00-1 | |

| Record name | Acetophenazine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenazine dimaleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetyl-10-[3-[4-(2-hydroxyethyl)piperazinyl]propyl]-10H-phenothiazine dimaleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOPHENAZINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5HNU5JTC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Neuropharmacology of Acetophenazine Maleate

Mechanisms of Dopaminergic Receptor Antagonism

The principal mechanism of action for acetophenazine (B1666502) maleate (B1232345) involves the blockade of postsynaptic dopamine (B1211576) D1 and D2 receptors within the mesolimbic pathway of the brain. nih.govdrugbank.commdpi.com This antagonism is central to its efficacy in managing symptoms of psychosis.

Postsynaptic Mesolimbic Dopaminergic D1 Receptor Interactions

Acetophenazine maleate acts as an antagonist at postsynaptic dopamine D1 receptors in the mesolimbic system. nih.govdrugbank.com The D1 receptor is a G-protein coupled receptor that, upon activation by dopamine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound inhibits this signaling cascade. This action is thought to contribute to the modulation of neuropsychological processes that are dysregulated in psychotic states.

Postsynaptic Mesolimbic Dopaminergic D2 Receptor Interactions

The primary therapeutic effects of this compound are mediated through its potent antagonism of postsynaptic dopamine D2 receptors in the mesolimbic pathway. nih.govdrugbank.commdpi.comnih.govnih.gov The hyperactivity of dopaminergic transmission at D2 receptors is a key etiological theory for the positive symptoms of schizophrenia. This compound's binding to D2 receptors obstructs the endogenous ligand, dopamine, from activating the receptor. This blockade leads to a reduction in the inhibitory effect on adenylyl cyclase, thereby influencing downstream signaling pathways and ultimately ameliorating psychotic symptoms. Research has shown that acetophenazine inhibits the binding of the D2-selective antagonist spiperone (B1681076) with an IC50 of 17 nM.

Broader Neurotransmitter System Modulation

Influence on Hypothalamic and Hypophyseal Hormone Release

This compound has been found to depress the release of hormones from both the hypothalamus and the pituitary gland (hypophysis). nih.govdrugbank.commdpi.com The hypothalamus produces a variety of releasing and inhibiting hormones that regulate the function of the pituitary gland. By interfering with dopaminergic pathways that influence the hypothalamus, acetophenazine can alter the secretion of these hormones. This can lead to a cascade of effects on various endocrine functions throughout the body.

Effects on the Reticular Activating System

It is believed that this compound depresses the reticular activating system (RAS). nih.govdrugbank.commdpi.com The RAS is a complex network of neurons in the brainstem that plays a crucial role in regulating wakefulness and sleep-wake transitions. A depression of the RAS can lead to sedative effects and a reduction in arousal. This action may contribute to the calming effects of the drug observed in agitated psychotic patients.

Androgen Receptor Binding and Associated Activities

In addition to its well-documented effects on dopamine receptors, acetophenazine has been shown to interact with the androgen receptor. Research indicates that acetophenazine binds to the androgen receptor with a Ki (inhibition constant) of 800 nM. The androgen receptor, a nuclear receptor, is activated by androgenic hormones and plays a pivotal role in various physiological processes. While the clinical significance of this binding affinity is not fully elucidated, it suggests a potential for acetophenazine to influence androgen-mediated signaling pathways.

Sigma Opioid Receptor Antagonism

While the primary antipsychotic action of acetophenazine is attributed to its blockade of dopamine D2 receptors, evidence suggests that many antipsychotic agents, including those of the phenothiazine (B1677639) class, also exhibit affinity for sigma receptors. nih.gov Sigma receptors, initially misclassified as a type of opioid receptor, are now recognized as a distinct class of proteins that bind a wide array of psychotropic drugs. nih.gov

Cellular Signaling Pathways and Gene Expression Research

The interaction of this compound with dopamine receptors initiates a cascade of intracellular events that modulate cellular signaling and ultimately influence gene expression within neurons.

Modulation of Dopamine Receptor-Mediated Signaling Cascades

This compound's primary mechanism of action is the antagonism of both D1 and D2 dopamine receptors. These two receptor subtypes are coupled to different G-proteins and, consequently, trigger distinct intracellular signaling pathways.

D1 Receptor Signaling: D1-like receptors (D1 and D5) are typically coupled to Gs/olf proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). nih.gov By antagonizing D1 receptors, acetophenazine is expected to dampen this signaling cascade.

D2 Receptor Signaling: D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cAMP levels. D2 receptor activation can also modulate potassium channels and calcium signaling. youtube.com Acetophenazine's antagonism at D2 receptors would therefore lead to an increase in cAMP and downstream signaling.

The net effect of acetophenazine's dual D1 and D2 receptor antagonism on cellular signaling is a complex rebalancing of these opposing pathways. This modulation of dopamine receptor-mediated signaling is believed to be a key factor in its antipsychotic efficacy.

Table 1: Dopamine Receptor-Mediated Signaling Pathways

| Receptor Subtype | G-Protein Coupling | Second Messenger | Key Downstream Effector |

| D1-like (D1, D5) | Gs/olf | ↑ cAMP | Protein Kinase A (PKA) |

| D2-like (D2, D3, D4) | Gi/o | ↓ cAMP | - |

Investigation of Impact on Gene Expression

The alterations in cellular signaling cascades induced by antipsychotic drugs like acetophenazine can lead to changes in gene expression, which may underlie their long-term therapeutic effects and side effects. Studies on various antipsychotics have demonstrated their ability to modulate the expression of immediate-early genes (IEGs), which are rapidly transcribed in response to neuronal activity and can, in turn, regulate the expression of other genes involved in synaptic plasticity. frontiersin.org

While specific gene expression studies on this compound are limited, research on other antipsychotics has shown that they can influence the expression of genes involved in neurogenesis and neuronal maturation. mdpi.com For instance, some antipsychotics have been found to decrease the expression of genes associated with neurogenesis in cell culture models. mdpi.com These changes in gene expression are thought to contribute to the long-term structural and functional remodeling of neural circuits observed with chronic antipsychotic treatment.

Interaction with ATP-Binding Cassette (ABC) Transporters

ATP-binding cassette (ABC) transporters are a family of membrane proteins that actively transport a wide variety of substrates across cellular membranes, playing a crucial role in drug absorption, distribution, and elimination. nih.gov

Inhibition of ABCG2 Transporter Activity

Implications for Drug Interaction Research and Bioavailability Studies

The potential interaction of this compound with ABC transporters like ABCG2 has significant implications for drug interaction research and bioavailability studies. If acetophenazine were to inhibit ABCG2, it could increase the plasma concentrations of co-administered drugs that are substrates for this transporter, potentially leading to increased efficacy or toxicity. nih.gov Conversely, if acetophenazine itself is a substrate of ABCG2, its own bioavailability and brain penetration could be limited by this transporter. Understanding these interactions is crucial for predicting and managing potential drug-drug interactions and for optimizing therapeutic outcomes. Further research is needed to elucidate the specific interactions between this compound and ABC transporters to better inform its clinical use.

Preclinical Research Paradigms and Findings for Acetophenazine Maleate

In Vitro Pharmacological Characterization and Receptor Binding Studies

Acetophenazine's primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the brain. medchemexpress.commedchemexpress.comncats.iosmolecule.comdrugbank.comdrugbank.com This blockade of postsynaptic mesolimbic dopaminergic receptors is a hallmark of typical antipsychotic medications. drugbank.com

Beyond its principal action on dopamine receptors, acetophenazine (B1666502) exhibits a broader receptor binding profile. It has been shown to bind to serotonin (B10506) (5-HT) receptor subtypes, specifically 5-HT6 and 5-HT7, with high affinity. caymanchem.com Additionally, it interacts with the androgen receptor, albeit with more modest binding affinity. ncats.iocaymanchem.com Further in vitro studies using guinea pig brain membranes revealed that acetophenazine inhibits the binding of the sigma receptor agonist SKF 10047 and the dopamine D2-selective antagonist spiperone (B1681076). caymanchem.com

The following table summarizes the receptor binding affinities of acetophenazine maleate (B1232345):

Receptor Binding Profile of Acetophenazine| Receptor/Target | Binding Affinity (Ki/IC50) | Reference |

|---|---|---|

| Dopamine D2 Receptor | IC50 = 17 nM | caymanchem.com |

| Serotonin 5-HT6 Receptor | Ki = 72 nM | caymanchem.com |

| Serotonin 5-HT7 Receptor | Ki = 2.4 nM | caymanchem.com |

| Androgen Receptor | Ki = 800 nM | caymanchem.com |

IC50: Half maximal inhibitory concentration; Ki: Inhibitory constant.

In Vivo Behavioral Models for Psychotic Disorders and Related Phenotypes

Assessment in Aggression and Fighting Behavior Models (e.g., in mice)

The effects of acetophenazine on aggressive behavior have been investigated in murine models. In studies with mature male C57BL mice, acetophenazine was observed to significantly prolong the duration of fighting and the time to submission once a fight was initiated. caymanchem.comnih.gov However, it did not significantly alter the latency to the first fight. nih.gov This suggests a potential role in modulating the persistence of aggressive encounters rather than their initiation. nih.gov The research aimed to explore the hypothesis that fear is a significant variable in inhibiting aggression, and a drug like acetophenazine might facilitate fighting behavior. nih.gov

Evaluation of Locomotor and Seizure Activity in Zebrafish Models (e.g., Dravet Syndrome models)

Zebrafish have emerged as a valuable model for high-throughput screening of compounds for various neurological conditions, including epilepsy. nih.govmdpi.com In a large-scale screening of over 1,000 compounds in a zebrafish model of Dravet syndrome, a severe form of childhood epilepsy, acetophenazine maleate was among the substances tested. nih.govnih.gov This model recapitulates key phenotypes of the human condition, including seizures and susceptibility to premature death. nih.govnih.gov While the study identified several compounds with antiseizure activity, the specific outcomes for this compound were not detailed in the provided context. nih.govnih.gov The methodology involves monitoring larval locomotor activity and can include electrographic seizure activity analysis to identify compounds that can suppress seizure-like behaviors. nih.govmdpi.com

Specialized Animal Models for Investigating Pathophysiological Effects

Research in Aplastic Anemia Mouse Models (e.g., Acetophenazine/Cyclophosphamide/Gy-irradiation-induced)

Aplastic anemia (AA) is a severe hematologic disorder characterized by bone marrow failure. nih.govnih.gov Animal models are crucial for understanding the pathophysiology of AA and for developing new therapeutic strategies. nih.gov A specific mouse model of aplastic anemia has been developed using a combination of acetophenazine, cyclophosphamide, and gamma-irradiation. patsnap.com This composite model aims to mimic the immune-mediated bone marrow destruction observed in human AA. nih.govpatsnap.com The inclusion of acetophenazine in this model suggests a potential role in inducing or contributing to the pathophysiological state of aplastic anemia for research purposes, though the precise mechanisms of its action in this context are not fully elucidated. patsnap.com

Comparative Preclinical Efficacy Studies with Other Antipsychotic Agents

In the context of aggressive behavior, studies have compared the effects of various psychotropic drugs, including typical antipsychotics like chlorpromazine (B137089), on aggression and motor activity in mice. nih.gov These studies have shown that it is possible to differentiate the effects of various classes of psychotropic agents on these two parameters. nih.gov For instance, some drugs may inhibit aggression only at doses that also significantly impair movement. duke.edu While direct comparative efficacy data for acetophenazine against other specific antipsychotics in these models is not extensively detailed in the provided search results, the general framework for such comparisons exists. nih.govnih.gov The goal of these comparative studies is to identify agents with more selective anti-aggressive properties, without causing general sedation. nih.gov

Clinical Research Methodologies and Efficacy Assessments of Acetophenazine Maleate

Historical Perspectives on Early Clinical Investigations and Case Series

Early clinical investigations of acetophenazine (B1666502) maleate (B1232345), often documented in case series and preliminary trials, were foundational in establishing its potential as a therapeutic agent. These initial studies, conducted in the mid-20th century, were characterized by observational and open-label designs. A notable example is a 1958 clinical trial investigating the use of what was then referred to as acepromazine (B1664959) maleate in chronic, treatment-resistant schizophrenia.

Methodologically, these early studies were often less rigorous by modern standards. They typically involved small cohorts of patients with severe and chronic psychiatric illnesses who had often failed to respond to previous treatments. The primary assessment tools were clinical observation and descriptive reports of changes in behavior and symptoms. Efficacy was frequently gauged by global clinical impressions rather than standardized rating scales. These formative studies, while lacking the robust controls of later trials, were instrumental in identifying the potential antipsychotic and anxiolytic properties of acetophenazine maleate, paving the way for more structured and controlled research.

Design and Execution of Randomized Controlled Trials (RCTs)

The evolution of clinical research methodologies led to the adoption of randomized controlled trials (RCTs) to more definitively assess the efficacy of this compound. These trials were designed to minimize bias and provide a more objective evaluation of the drug's effects.

Methodological Approaches to Patient Recruitment and Study Design

The recruitment of patients for RCTs involving this compound often targeted specific psychiatric populations. Methodological approaches were tailored to the diagnostic criteria and clinical characteristics of the disorders under investigation.

In the realm of schizophrenia research, early clinical trials with this compound, such as the 1958 study on chronic schizophrenia, laid the groundwork for later, more structured investigations. This seminal trial involved a crossover design where patients received both the active drug and a placebo at different times, allowing for within-subject comparisons. The study population consisted of female patients with chronic schizophrenia who had been hospitalized for long durations. The primary efficacy assessments were based on a four-point scale that evaluated aspects such as behavior, work, and social adjustment. While this early trial demonstrated a statistically significant improvement with acetophenazine compared to placebo, it also highlighted the methodological challenges of research in this patient population, including the impact of the institutional environment on patient outcomes.

Clinical investigations of this compound extended to specific and often vulnerable patient populations, including geriatric individuals. A study focusing on "hyperactive geriatric patients" provides insight into the methodological approaches in this demographic. These studies often employed flexible-dosing regimens to accommodate the physiological changes associated with aging. The primary outcome measures were typically focused on the amelioration of behavioral disturbances such as agitation, restlessness, and paranoid ideation. The assessment tools in these trials often included observational scales completed by nursing staff and clinicians, reflecting the challenges of self-reporting in this patient group.

The therapeutic potential of this compound was also explored in patients experiencing anxiety and depression. A notable double-blind study investigated its effects in chronically ill patients with prominent symptoms of anxiety and tension. The methodology of such trials involved the careful selection of patients who met the criteria for both anxiety and depressive symptoms. Standardized rating scales for anxiety and depression were employed to quantify changes in symptom severity over the course of the trial. These studies were crucial in delineating the anxiolytic and mood-stabilizing effects of the compound.

A cornerstone of rigorous clinical trials for this compound was the implementation of placebo-controlled designs. These trials were essential for distinguishing the pharmacological effects of the drug from non-specific therapeutic effects, such as the placebo response and the natural course of the illness. In a typical placebo-controlled trial of this compound, patients would be randomly assigned to receive either the active medication or an identical-looking inert substance. To minimize bias, these studies were often double-blinded, meaning neither the patients nor the investigators knew who was receiving the active drug. The use of a placebo control was particularly important in early antipsychotic research to establish a baseline against which the true efficacy of the medication could be measured. The increasing placebo response rates observed in antipsychotic trials over time have underscored the importance of this design feature in ensuring the validity of clinical trial results. nih.gov

| Study Population | Key Methodological Features | Primary Efficacy Assessments |

| Chronic Schizophrenia | Crossover design, placebo control | Four-point scale for behavior, work, and social adjustment |

| Hyperactive Geriatric Patients | Flexible-dosing regimens, observational scales | Amelioration of agitation, restlessness, and paranoid ideation |

| Anxious Depression | Double-blind, placebo control, standardized rating scales | Changes in anxiety and depression symptom severity |

Efficacy Outcome Measurement and Interpretation in Clinical Trials

The three key items of the CGI scale are:

Severity of Illness (CGI-S) : The clinician rates the patient's current illness severity on a 7-point scale, ranging from "Normal, not at all ill" to "Among the most extremely ill patients," based on their total clinical experience with that patient population.

Global Improvement (CGI-I) : This component assesses how much the patient's condition has improved or worsened since the beginning of treatment. It is also a 7-point scale, with ratings from "Very much improved" to "Very much worse."

Efficacy Index (CGI-E) : This rating provides a composite score of the therapeutic effect of the medication relative to the side effects experienced by the patient.

The CGI scale's utility lies in its ability to provide a holistic summary of the patient's status, taking into account all available clinical information. It has demonstrated strong correlation with more detailed, lengthy research scales across a wide range of psychiatric disorders, making it a robust measure of efficacy in clinical trials.

The reduction of positive symptoms is a primary goal of treatment with first-generation antipsychotics, including this compound. The Brief Psychiatric Rating Scale (BPRS) is a widely used instrument to specifically measure the efficacy of treatment on these symptoms. Developed in 1962, the BPRS allows a clinician to assess the severity of 18 to 24 distinct symptom constructs based on a patient interview and behavioral observation over the preceding days.

Each symptom is rated on a 7-point Likert scale, ranging from "Not Present" to "Extremely Severe." Several items on the BPRS directly evaluate the core positive symptoms of schizophrenia that are targeted by antipsychotic medication.

By tracking scores on these specific BPRS items from baseline through the trial period, researchers can quantitatively measure the effectiveness of this compound in reducing the positive symptoms of psychosis.

The ultimate goal of antipsychotic treatment extends beyond acute symptom control to improving long-term outcomes and prognostic indicators in schizophrenia. Long-term efficacy studies, often lasting six months or more, are crucial for evaluating a medication's ability to maintain stability and prevent relapse. A key long-term outcome is the rate of relapse, where effective treatment is expected to significantly reduce the recurrence of psychotic episodes compared to placebo.

Research into the long-term course of schizophrenia has identified several key prognostic indicators. For instance, a more gradual onset of positive symptoms is often associated with a poorer long-term outcome. Effective treatment that leads to significant and sustained reduction in positive symptoms can therefore positively influence the illness trajectory. Ten-year follow-up studies on patients with first-episode schizophrenia show that while positive symptoms can be reduced by over 65% with consistent treatment, improvements in social and occupational functioning, such as employment, may remain significant challenges.

While extensive long-term efficacy data from network meta-analyses exists for the class of first-generation antipsychotics, specific, large-scale, long-term outcome studies focusing solely on this compound are limited in the available scientific literature. The evaluation of its impact on these indicators is generally extrapolated from its efficacy in reducing core symptoms and its pharmacological similarity to other phenothiazine (B1677639) antipsychotics.

Comparative Clinical Research and Efficacy Analysis

This compound belongs to the phenothiazine class of first-generation antipsychotics (FGAs). Clinical research often seeks to compare the efficacy of drugs within the same class to understand their relative therapeutic benefits. Such comparisons typically involve contrasting agents based on their potency and clinical profiles.

Direct head-to-head clinical trials comparing the efficacy of this compound specifically to chlorpromazine (B137089) are not extensively detailed in the current body of peer-reviewed literature. Both are phenothiazine derivatives, but chlorpromazine is considered a low-potency antipsychotic, often used as a benchmark in clinical studies.

To understand the typical efficacy profile of a comparator like chlorpromazine, its performance against a placebo can be examined. A comprehensive Cochrane review including 55 studies found that chlorpromazine was more effective than a placebo in improving a person's global symptoms and functioning and reducing relapse rates over six months to two years.

Without direct comparative data, the relative efficacy of this compound to chlorpromazine is inferred based on their shared mechanism of action as dopamine (B1211576) D2 receptor antagonists.

Similar to chlorpromazine, there is a scarcity of direct, randomized controlled trials in the published literature that specifically contrast the efficacy of this compound with fluphenazine (B1673473) hydrochloride. Fluphenazine is a high-potency phenothiazine antipsychotic, and its efficacy has been established in numerous studies against placebos and other antipsychotics.

A Cochrane review of seven trials confirmed that fluphenazine is a potent and effective antipsychotic compared to placebo, though the quality of the available evidence was noted to be low. Another review comparing fluphenazine to various low-potency first-generation antipsychotics found no significant difference in terms of treatment response.

Given that acetophenazine is considered a moderate-potency antipsychotic, it would be expected to have an efficacy profile situated between that of low-potency agents like chlorpromazine and high-potency agents like fluphenazine. However, this positioning is largely theoretical in the absence of direct comparative efficacy data from robust clinical trials.

Comparisons with First-Generation Antipsychotics

Analysis against Perphenazine and Other Phenothiazines

Direct, head-to-head clinical trials comparing the efficacy of this compound with Perphenazine or other specific phenothiazines are not extensively detailed in publicly available literature. However, the therapeutic standing of Acetophenazine can be contextualized within the broader classification of phenothiazines, which are often categorized by their antipsychotic potency.

Phenothiazines are generally grouped into:

Low-potency agents (e.g., Chlorpromazine)

Moderate-potency agents (e.g., Acetophenazine)

High-potency agents (e.g., Perphenazine, Trifluoperazine, Fluphenazine) nih.gov

This classification is crucial as it often correlates with the side effect profile and, to a lesser extent, the clinical application of the drug. High-potency phenothiazines are potent dopamine D2 receptor antagonists and are associated with a higher risk of extrapyramidal symptoms (EPS). nih.govnih.gov In contrast, low-potency agents tend to cause more sedation, orthostatic hypotension, and anticholinergic effects. droracle.aicochrane.org

Comparative Effectiveness Studies with Second-Generation Antipsychotics

Specific clinical trials directly comparing the effectiveness of this compound with second-generation antipsychotics (SGAs), or atypical antipsychotics, are scarce. Therefore, its comparative effectiveness is primarily inferred from broader studies that contrast first-generation antipsychotics (FGAs), like Acetophenazine, with SGAs as distinct classes.

The debate over the relative superiority of FGAs versus SGAs has been a central theme in psychopharmacology. While both classes are effective against the positive symptoms of schizophrenia through dopamine D2 receptor blockade, SGAs also interact with serotonin (B10506) 5HT2A receptors, a mechanism once thought to confer superior efficacy against negative and cognitive symptoms. researchgate.netcochrane.org

However, large-scale effectiveness studies have yielded mixed results. Some real-world studies and meta-analyses suggest that SGAs demonstrate superior effectiveness in relapse-free survival and may be better for treating negative symptoms. researchgate.netmdpi.com Patients receiving SGAs have also shown higher rates of therapy persistence and adherence. researchgate.net Conversely, other major trials have concluded that, with the exception of Clozapine for treatment-resistant schizophrenia, the effectiveness of most SGAs is not significantly different from that of first-generation agents like Perphenazine. nih.gov

A double-blind, multicenter study comparing the SGA Risperidone with the FGA Perphenazine in chronic schizophrenic patients found no significant difference in the reduction of the total Positive and Negative Syndrome Scale (PANSS) score. nih.gov However, the study did note that a significantly larger number of patients with predominantly negative symptoms responded to Risperidone. nih.gov Such findings highlight that while broad efficacy may be comparable, certain patient subgroups may derive differential benefits from SGAs.

| Feature | First-Generation Antipsychotics (FGAs) | Second-Generation Antipsychotics (SGAs) |

|---|---|---|

| Primary Mechanism | Dopamine D2 receptor antagonism cochrane.org | Serotonin 5HT2A and Dopamine D2 antagonism cochrane.org |

| Efficacy (Positive Symptoms) | Generally effective nih.gov | Generally effective mdpi.com |

| Efficacy (Negative Symptoms) | Less effective drugs.com | Some studies suggest superior effectiveness researchgate.netmdpi.com |

| Primary Side Effect Concern | Extrapyramidal Symptoms (EPS), especially high-potency agents drugs.com | Metabolic side effects (weight gain, hyperglycemia, dyslipidemia) cochrane.org |

Patient Stratification and Factors Influencing Comparative Efficacy

Role of Patient Characteristics and Favorable Prognostic Indicators in Treatment Response

The response to antipsychotic treatment, including phenothiazines, is highly variable and influenced by a range of patient characteristics and prognostic factors. Identifying these factors is key to stratifying patients and predicting clinical outcomes. nih.gov These indicators can be broadly categorized as nonmodifiable and modifiable.

Nonmodifiable Predictors: These are baseline characteristics that can inform prognosis but cannot be changed by clinical intervention.

Sex: Male sex is often associated with poorer long-term outcomes. nih.gov

Age at Onset: A younger age at the onset of illness is frequently a predictor of a less favorable prognosis. nih.gov

Premorbid Adjustment: Poor social and occupational functioning before the illness begins is a robust indicator of a poorer treatment response. nih.gov

Illness Subtype: Patients with paranoid or catatonic schizophrenia subtypes tend to have a better prognosis compared to those with disorganized or simple subtypes. youtube.com

Symptom Profile: A predominance of positive symptoms (hallucinations, delusions) is generally a favorable prognostic indicator, whereas a predominance of negative symptoms (apathy, social withdrawal) suggests a poorer outcome. youtube.com

Modifiable Risk Factors: These are factors that can be addressed through clinical management to improve therapeutic outcomes.

Duration of Untreated Psychosis (DUP): A longer period between the onset of psychotic symptoms and the initiation of treatment is consistently linked to poorer outcomes. nih.gov

Medication Adherence: Nonadherence to an antipsychotic regimen is a primary and powerful predictor of relapse. nih.gov

Comorbidities: The presence of co-occurring conditions, especially substance use disorders, is a significant risk factor for poor therapeutic outcomes. nih.gov

Early Treatment Response: A lack of clinical improvement within the first two to four weeks of treatment is a strong predictor of eventual non-response at later time points. psychiatry-psychopharmacology.com

| Prognostic Factor | Favorable Indicator | Unfavorable Indicator | Reference |

|---|---|---|---|

| Illness Onset | Later age of onset, acute onset | Insidious onset, younger age at onset | nih.gov |

| Premorbid Functioning | Good social and occupational adjustment | Poor premorbid adjustment | nih.gov |

| Predominant Symptoms | Positive symptoms | Negative symptoms, cognitive impairment | youtube.com |

| Social Factors | Married, good social support system | Unmarried, divorced, separated | youtube.com |

| Comorbidity | Absence of substance use disorder | Presence of substance use disorder | nih.gov |

Methodological Advancements in Psychopharmacology Clinical Trials

The methodologies used to evaluate psychopharmacological agents have undergone significant evolution since the introduction of the first phenothiazines in the 1950s. Early studies were often characterized by small case series with nonstandardized outcomes and a lack of comparison groups. The subsequent decades saw remarkable advancements in trial design, assessment, and statistical analysis that established the rigorous standards expected today.

Evolution of Trial Designs (e.g., parallel groups, crossover designs, randomized withdrawal)

The design of clinical trials for antipsychotics has evolved to improve validity and interpretability.

Crossover Designs: Widely used in the 1950s and 1960s, this design involves patients receiving both the investigational drug and a comparator (or placebo) in a sequential, randomized order. While efficient, this design is problematic for acute psychiatric treatments due to potential carryover effects from one treatment period to the next.

Parallel Group Designs: This design became the benchmark for evaluating acute treatments. Patients are randomized to separate groups, with each group receiving a different treatment concurrently (e.g., investigational drug, placebo, active comparator). This design avoids the carryover issues of crossover studies and is considered the gold standard for efficacy trials.

Randomized Withdrawal Designs: Introduced in the 1970s, this design is particularly useful for examining the long-term efficacy of maintenance therapies. Patients who initially respond to a medication are randomized to either continue the treatment or be switched to a placebo. The primary outcome is typically the time to relapse, providing strong evidence for the medication's ability to prevent recurrence of symptoms.

Development and Application of Standardized Assessment Instruments

A crucial advancement in psychopharmacology has been the development and validation of standardized instruments for measuring psychiatric symptoms and treatment outcomes. These tools ensure that assessments are reliable, valid, and comparable across different studies and clinical sites. drugbank.com

Brief Psychiatric Rating Scale (BPRS): Developed in 1962, the BPRS is one of the most widely used scales to measure the severity of psychotic symptoms. psychiatrictimes.commedscape.com It is administered by a trained clinician who rates the patient on 18 to 24 symptom constructs, such as conceptual disorganization, hallucinatory behavior, suspiciousness, and anxiety. webmd.com Each item is typically rated on a 7-point scale from "not present" to "extremely severe." medscape.com The BPRS is highly valued for its utility in gauging the efficacy of treatment in patients with moderate to severe psychosis. psychiatrictimes.com

| Selected BPRS Symptom Constructs |

|---|

| Somatic Concern |

| Anxiety |

| Depression |

| Guilt |

| Hostility |

| Suspiciousness |

| Hallucinatory Behavior |

| Unusual Thought Content |

Clinical Global Impression (CGI) Scale: The CGI is a brief, 3-item, observer-rated scale developed for use in clinical trials to provide a clinician's summary judgment of a patient's condition. wikipedia.orgmcgill.ca It is valued for its simplicity, brevity, and ability to capture a holistic clinical perspective that transcends simple symptom checklists. nih.gov The scale consists of:

CGI-Improvement (CGI-I): A 7-point scale where the clinician rates how much the patient's illness has improved or worsened compared to a baseline state, ranging from 1 (Very much improved) to 7 (Very much worse). wikipedia.org

Efficacy Index: A rating that assesses the balance between therapeutic effect and adverse effects. wikipedia.org

A specialized version, the Clinical Global Impression-Schizophrenia (CGI-SCH) scale, was later developed to specifically assess the severity of positive, negative, depressive, and cognitive symptoms in schizophrenia, showing high correlation with more extensive scales like the PANSS. nih.govresearchgate.net

Statistical Methodologies for Handling Clinical Trial Data (e.g., attrition)

A significant factor influencing dropout rates in antipsychotic trials is the study design itself. Meta-analyses have revealed that placebo-controlled trials tend to have higher attrition rates compared to active-control trials nih.govbmj.com. In placebo-controlled trials of both first- and second-generation antipsychotics, dropout rates in the active treatment arms were found to be significantly higher than in active-control trials nih.gov. This suggests that the presence of a placebo arm may impact participant retention.

Historically, a common method for handling missing data due to attrition was the Last Observation Carried Forward (LOCF) approach. However, this method is now largely discouraged as its underlying assumptions are often not met in clinical trials for central nervous system disorders, potentially leading to biased results nih.gov. More sophisticated and appropriate methods are now preferred.

Modern statistical approaches to account for attrition in clinical trials of antipsychotics like this compound include:

Mixed-Effects Models: These models are a powerful tool for analyzing longitudinal data where repeated measurements are taken on participants over time. They can effectively handle missing data under certain assumptions and account for individual differences in treatment response. Mixed-effects models are often considered a suitable data analytic strategy for studies with attrition nih.gov.

Multiple Imputation: This technique involves creating multiple complete datasets by filling in the missing values with plausible estimates based on the observed data. The analyses are then performed on each imputed dataset, and the results are pooled to provide a single, robust estimate. Multiple imputation is considered a more appropriate strategy than LOCF nih.gov.

Pattern-Mixture Models: These models explicitly model the distribution of the outcome variable for different patterns of missing data, allowing for a more nuanced analysis of how attrition may be related to the treatment effect.

Propensity Score Adjustments: This method can be used to balance the characteristics of participants who drop out with those who remain in the study, thereby reducing the potential for bias in the estimated treatment effect.

The choice of statistical methodology depends on the nature of the missing data and the specific assumptions that can be justified for a given clinical trial.

Illustrative Data on Attrition in Antipsychotic Clinical Trials

To illustrate the impact of attrition, the following hypothetical data table represents typical dropout rates that might be observed in a clinical trial comparing a first-generation antipsychotic, such as this compound, with a placebo and a second-generation antipsychotic.

| Treatment Group | Number of Randomized Participants | Number of Dropouts | Attrition Rate (%) |

|---|---|---|---|

| This compound (First-Generation) | 200 | 90 | 45% |

| Second-Generation Antipsychotic | 200 | 75 | 37.5% |

| Placebo | 100 | 60 | 60% |

This table is for illustrative purposes and does not represent data from a specific clinical trial of this compound.

Application of Statistical Methodologies: A Hypothetical Scenario

Consider a hypothetical clinical trial of this compound where the primary outcome is the change in a psychiatric rating scale score from baseline to the end of the study. The following table demonstrates how different statistical methods might be used to analyze the data in the presence of attrition.

| Statistical Method | Description of Application | Potential Outcome |

|---|---|---|

| Last Observation Carried Forward (LOCF) | The last recorded rating scale score for a participant who dropped out is used as their final score. | May overestimate the treatment effect if participants who are not responding well are more likely to drop out. |

| Mixed-Effects Model for Repeated Measures (MMRM) | Analyzes all available data from each participant over time, without imputing missing values directly. It models the average change in scores for each treatment group while accounting for the correlation of repeated measures within a participant. | Provides a less biased estimate of the treatment effect compared to LOCF, assuming the data are missing at random. |

| Multiple Imputation | Missing final rating scale scores are imputed multiple times based on baseline characteristics and available post-baseline data. The analysis is performed on each imputed dataset, and the results are combined. | Yields a robust estimate of the treatment effect and its uncertainty, accounting for the variability introduced by the missing data. |

This table presents a hypothetical application of statistical methods for illustrative purposes.

Research on Adverse Event Mechanisms and Management Strategies for Acetophenazine Maleate

Neurobiological Underpinnings of Neurological Adverse Events

The neurological adverse events of Acetophenazine (B1666502) maleate (B1232345) are primarily linked to its potent antagonism of dopamine (B1211576) receptors within the central nervous system. drugbank.comncats.io The blockade of these receptors, particularly the D2 subtype in various brain pathways, disrupts normal motor control and can lead to debilitating movement disorders. drugbank.comnih.gov

Tardive Dyskinesia (TD) is a serious, often irreversible, movement disorder characterized by involuntary, repetitive movements, frequently affecting the orofacial region. preclinicaljournal.comcpn.or.kr It is a known complication of long-term treatment with dopamine receptor antagonists like Acetophenazine. preclinicaljournal.comfocusonneurology.com

The leading hypothesis for the development of TD involves neuroadaptive changes following chronic dopamine D2 receptor blockade. preclinicaljournal.comoatext.com This prolonged antagonism is thought to cause an upregulation and hypersensitivity of postsynaptic dopamine receptors in the nigrostriatal pathway. preclinicaljournal.comoatext.com Consequently, these sensitized receptors may respond abnormally to dopamine, leading to the characteristic hyperkinetic movements of TD. preclinicaljournal.com Another proposed mechanism involves neuronal oxidative damage and potential damage to GABAergic medium spiny interneurons in the striatum resulting from long-term D2 receptor blockade. cpn.or.kroatext.com The pathophysiology is also described as a potential maladaptive plasticity of brain circuits. focusonneurology.com

Research has identified several factors that increase the risk of developing Tardive Dyskinesia. These are not mutually exclusive and can have a cumulative effect.

Table 1: Identified Risk Factors for Tardive Dyskinesia

| Risk Factor Category | Specific Factor | Description of Influence on TD Risk | Source |

| Patient-Related | Advanced Age | Older individuals are more susceptible to developing TD. | preclinicaljournal.comoatext.comnih.gov |

| Sex | Studies indicate that the female sex is an important risk factor. | oatext.comnih.gov | |

| Race | Research points to a potential increased risk in individuals of white and African descent. | nih.gov | |

| General Health | Conditions such as diabetes can predispose patients to TD. | nih.gov | |

| Lifestyle | Smoking, alcohol, and substance abuse are considered modifiable risk factors. | nih.gov | |

| Illness-Related | Psychiatric Diagnosis | The presence of mood disorders or negative symptoms in schizophrenia is associated with a higher risk. | preclinicaljournal.comnih.gov |

| Brain Integrity | Pre-existing organic brain dysfunction, intellectual disability, or brain damage increases susceptibility. | preclinicaljournal.comnih.gov | |

| Treatment-Related | Emergent Dyskinesia | The appearance of dyskinetic movements early in treatment can be a predictor. | nih.gov |

| Early Extrapyramidal Symptoms | Patients who experience acute extrapyramidal symptoms are at greater risk of later developing TD. | preclinicaljournal.comjmcp.org | |

| Treatment Interruptions | Multiple interruptions in antipsychotic treatment have been shown to significantly increase risk. | oatext.com |

Extrapyramidal symptoms (EPS) are a group of movement disorders that can occur as an acute consequence of treatment with dopamine receptor-blocking agents like Acetophenazine. nih.govontosight.ai These symptoms are believed to be a direct result of the blockade of D2 receptors, particularly within the nigrostriatal dopamine pathway, which is crucial for coordinating motor function. nih.govcbspd.com This antagonism disrupts the delicate balance between dopamine and acetylcholine (B1216132) in the basal ganglia, leading to a variety of movement-related side effects. nih.gov

The primary mechanism is the drug-induced parkinsonism that results from antagonizing dopamine's effect at the D2 receptors. focusonneurology.com Different forms of EPS have slightly different proposed mechanisms:

Dystonia : This involves involuntary sustained muscle contractions and twisting movements. focusonneurology.comnih.gov It is hypothesized to result from a faulty processing of sensory input that leads to improper execution of motor programs, caused by the sudden, non-selective disinhibition of striatal neurons due to D2 receptor blockade. nih.gov

Akathisia : This is a state of inner restlessness that provokes an inability to sit still. preclinicaljournal.com It can occur as both an acute and a tardive syndrome. preclinicaljournal.com

Parkinsonism : Drug-induced parkinsonism mimics the symptoms of Parkinson's disease, including tremor and rigidity, and is directly related to the lack of dopaminergic stimulation in the basal ganglia. focusonneurology.comcbspd.com

The risk of EPS is often dose-dependent, and young men appear to be more susceptible to acute dystonic reactions. nih.gov

Endocrine and Metabolic System Dysregulation Research

Acetophenazine's pharmacological action extends beyond motor pathways, significantly impacting the endocrine system. This is primarily due to its influence on the hypothalamus and the pituitary gland (hypophysis), which are central to hormonal regulation.

Research indicates that Acetophenazine and other phenothiazines depress the release of hypothalamic and hypophyseal hormones. drugbank.comnih.govdrugbank.com The mechanism is rooted in the drug's antagonism of D2 receptors in the tuberoinfundibular pathway, a key dopamine circuit that connects the hypothalamus to the pituitary gland. cbspd.com

In this pathway, dopamine normally acts as an inhibitory signal, suppressing the secretion of prolactin from the anterior pituitary. By blocking D2 receptors, Acetophenazine removes this inhibition, leading to an increase in plasma prolactin levels (hyperprolactinemia). cbspd.comnursingcecentral.com This can manifest clinically as breast enlargement and amenorrhea. nursingcecentral.com Furthermore, the drug's action on the hypothalamus can inhibit the endocrine function more broadly, leading to decreased secretion of other hormones. cbspd.com

Table 2: Mechanisms of Acetophenazine-Induced Hormonal Imbalance

| Affected Hormone | Mechanism of Action | Consequence | Source |

| Prolactin | Blocks inhibitory D2 receptors in the tuberoinfundibular pathway. | Enhanced prolactin release from the pituitary gland. | cbspd.comnursingcecentral.com |

| Gonadotropins | Inhibition of endocrine function via hypothalamic effects. | Decreased release of gonadotropins. | cbspd.com |

| Adrenocorticotropic Hormone (ACTH) | Inhibition of endocrine function via hypothalamic effects. | Decreased release of ACTH. | cbspd.com |

Broader Systemic Effects and their Mechanisms

The influence of Acetophenazine extends to several fundamental bodily systems, largely through its depression of the reticular activating system and its effects on the brainstem and hypothalamus. drugbank.comnih.govhmdb.ca

Acetophenazine's antagonism of dopamine receptors in the central nervous system leads to a cascade of effects on autonomic and regulatory functions. drugbank.com It is believed to depress the reticular activating system, a network of neurons in the brainstem crucial for maintaining arousal and consciousness. drugbank.comnih.gov This action, combined with effects on the hypothalamus, underlies several systemic side effects. drugbank.comcbspd.com

Table 3: Mechanisms of Broader Systemic Effects of Acetophenazine

| Systemic Effect | Underlying Mechanism | Resulting Clinical Effect | Source |

| Basal Metabolism | Depression of the reticular activating system and hypothalamic effects. | Alteration in the body's baseline energy expenditure. | drugbank.comnih.govhmdb.ca |

| Body Temperature Regulation | Action on the hypothalamus, the body's central thermostat. | Hypothermia (lowered body temperature). | drugbank.comcbspd.com |

| Wakefulness | Depression of the reticular activating system. | Sedation and decreased arousal, without progressing to full anesthesia. | drugbank.comcbspd.com |

| Vasomotor Tone | Depression of vasomotor reflexes mediated through the brainstem. | Disruption in the regulation of blood vessel constriction, potentially leading to orthostatic hypotension. | drugbank.comontosight.aicbspd.com |

| Emesis (Vomiting) | Blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem. | Antiemetic effect (suppression of nausea and vomiting). | drugbank.comnih.govhmdb.ca |

Pharmacological Research on Drug-Drug Interactions and Adverse Event Profiles

The therapeutic efficacy and safety of acetophenazine maleate can be significantly influenced by concurrent medication use. Understanding the pharmacological basis of these interactions, as well as the mechanisms behind its adverse effects, is crucial for its appropriate clinical use. Research in this area has focused on both pharmacokinetic and pharmacodynamic interactions, as well as strategies to manage the associated adverse events.

Pharmacokinetic Interactions

Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion by another substance. For this compound, like other phenothiazines, the most significant pharmacokinetic interactions are related to its metabolism.

Metabolism via Cytochrome P450 (CYP) Enzymes

While specific in-vitro metabolism studies for this compound are not extensively detailed in publicly available literature, the metabolism of other phenothiazine (B1677639) antipsychotics is well-documented and provides a basis for understanding potential interactions. Phenothiazines are extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system. nih.gov Key enzymes involved in the metabolism of phenothiazines like chlorpromazine (B137089) and thioridazine (B1682328) include CYP2D6, CYP1A2, and to a lesser extent, CYP3A4. nih.govresearchgate.netdrugbank.com It is highly probable that this compound shares similar metabolic pathways.

Therefore, co-administration of this compound with drugs that are inhibitors or inducers of these enzymes can alter its plasma concentration, potentially leading to increased toxicity or reduced efficacy.

Inhibitors of CYP Enzymes:

Drugs that inhibit the activity of CYP2D6, CYP1A2, or CYP3A4 can decrease the metabolism of this compound, leading to higher plasma concentrations and an increased risk of adverse effects.

| Interacting Drug Class/Drug | Potential CYPs Inhibited | Potential Clinical Outcome with this compound |

| SSRIs (e.g., Fluoxetine, Paroxetine) | CYP2D6 | Increased acetophenazine levels, potentiating sedation and extrapyramidal symptoms. |

| Tricyclic Antidepressants (e.g., Amitriptyline) | CYP2D6 | Increased serum concentrations of both drugs, leading to enhanced anticholinergic and sedative effects. drugbank.com |

| Antiarrhythmics (e.g., Quinidine) | CYP2D6 | Significantly elevated plasma levels of acetophenazine, increasing the risk of cardiotoxicity. |

| Macrolide Antibiotics (e.g., Erythromycin) | CYP3A4 | Potential for increased acetophenazine concentration. |

| Antifungal Agents (e.g., Ketoconazole) | CYP3A4 | Potential for increased acetophenazine concentration. |

Inducers of CYP Enzymes:

Conversely, drugs that induce the activity of these CYP enzymes can accelerate the metabolism of this compound, resulting in lower plasma concentrations and potentially reducing its therapeutic effect.

| Interacting Drug Class/Drug | Potential CYPs Induced | Potential Clinical Outcome with this compound |

| Anticonvulsants (e.g., Carbamazepine, Phenytoin) | CYP1A2, CYP3A4 | Decreased plasma concentrations of acetophenazine, potentially leading to loss of antipsychotic efficacy. |

| Barbiturates (e.g., Phenobarbital) | CYP1A2, CYP3A4 | Enhanced metabolism and reduced effectiveness of acetophenazine. |

| Rifampin | CYP3A4 | Significant reduction in acetophenazine plasma levels. |

| Cigarette Smoking | CYP1A2 | Induction of CYP1A2 through polycyclic aromatic hydrocarbons in tobacco smoke can increase the metabolism of antipsychotics. |

Other Pharmacokinetic Interactions

Antacids containing aluminum or magnesium can decrease the absorption of phenothiazines from the gastrointestinal tract, leading to reduced bioavailability. drugbank.com It is advisable to separate the administration of this compound and antacids by at least two hours.

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when one drug alters the effect of another at the site of action. For this compound, these interactions are primarily related to its antagonist activity at various receptors.

Central Nervous System (CNS) Depressants

Due to its sedative properties, co-administration of this compound with other CNS depressants can result in additive effects, leading to excessive sedation, respiratory depression, and psychomotor impairment.

| Interacting Drug Class/Drug | Mechanism of Interaction | Potential Clinical Outcome |

| Alcohol | Additive CNS depression | Increased sedation, impaired coordination, and judgment. ebsco.com |

| Benzodiazepines (e.g., Diazepam, Lorazepam) | Additive CNS depression | Enhanced sedation and risk of respiratory depression. drugbank.com |

| Opioids (e.g., Morphine, Oxycodone) | Additive CNS depression | Increased sedation, respiratory depression, and hypotension. drugbank.com |

| Barbiturates | Additive CNS depression | Profound CNS and respiratory depression. drugbank.com |

| Antihistamines (sedating) | Additive CNS depression and anticholinergic effects | Increased drowsiness, dry mouth, and blurred vision. drugbank.com |

Anticholinergic Drugs

This compound possesses anticholinergic properties. When taken with other medications that have anticholinergic effects, there is an increased risk of side effects such as dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment.

| Interacting Drug Class/Drug | Mechanism of Interaction | Potential Clinical Outcome |

| Tricyclic Antidepressants | Additive anticholinergic effects | Increased risk of constipation, urinary retention, and confusion. |

| Antiparkinsonian Agents (e.g., Benztropine) | Additive anticholinergic effects | Potentiation of side effects like dry mouth and blurred vision. drugbank.com |

| Antihistamines (first-generation) | Additive anticholinergic effects | Enhanced sedation and anticholinergic burden. |

Dopaminergic Agents

As a dopamine D2 receptor antagonist, this compound can counteract the effects of dopamine agonists used in the treatment of Parkinson's disease (e.g., Levodopa, Bromocriptine). drugbank.com This can lead to a reduction in the efficacy of the antiparkinsonian agent and a potential worsening of motor symptoms.

Adverse Event Profile and Management Strategies

The adverse effects of this compound are largely extensions of its pharmacological properties, particularly its antagonism of dopamine and other receptors.

Extrapyramidal Symptoms (EPS)

The blockade of dopamine D2 receptors in the nigrostriatal pathway is responsible for the development of EPS, which can be acute or chronic. drugs.com

Acute Dystonia: Involuntary muscle contractions, often affecting the neck, jaw, and eyes.

Akathisia: A state of motor restlessness and an inability to remain still.

Parkinsonism: Characterized by tremor, rigidity, and bradykinesia.

Tardive Dyskinesia (TD): A potentially irreversible movement disorder characterized by involuntary, repetitive body movements, typically of the face and mouth, that develops with long-term use.

Management of EPS:

| Adverse Event | Management Strategy |

| Acute Dystonia | Parenteral administration of an anticholinergic agent (e.g., benztropine) or diphenhydramine (B27) provides rapid relief. nih.govdroracle.ai |

| Akathisia | Reducing the dose of this compound is the first step. Beta-blockers (e.g., propranolol) are often effective. Benzodiazepines may also be used. droracle.ainih.gov |

| Parkinsonism | Dose reduction or switching to an antipsychotic with a lower risk of EPS. Oral anticholinergic agents (e.g., benztropine, trihexyphenidyl) can be used for symptomatic relief. droracle.ai |

| Tardive Dyskinesia | Discontinuation of this compound, if possible, or a dose reduction. Switching to an atypical antipsychotic with a lower risk of TD (e.g., clozapine) may be considered. Vesicular monoamine transporter 2 (VMAT2) inhibitors (e.g., valbenazine, deutetrabenazine) are approved for the treatment of TD. droracle.ai |

Neuroleptic Malignant Syndrome (NMS)

NMS is a rare but life-threatening idiosyncratic reaction to antipsychotic drugs, characterized by fever, severe muscle rigidity, autonomic dysfunction, and altered mental status. frontiersin.orgnih.gov The exact mechanism is not fully understood but is thought to involve a rapid and intense blockade of central dopamine receptors.

Management of NMS:

Management is primarily supportive and requires immediate medical attention in an intensive care setting.

| Management Approach | Interventions |

| Immediate Discontinuation | The offending agent, this compound, must be stopped immediately. |

| Supportive Care | Aggressive hydration, cooling measures to reduce hyperthermia, and monitoring of vital signs, renal function, and electrolytes. |

| Pharmacological Intervention | Dantrolene, a muscle relaxant, may be used to treat muscle rigidity and hyperthermia. Dopamine agonists such as bromocriptine (B1667881) may also be administered. Benzodiazepines can be used for sedation. nih.gov |

Other Adverse Effects

Anticholinergic Effects: Dry mouth, blurred vision, constipation, and urinary retention are common. Management is typically symptomatic.

Orthostatic Hypotension: Due to alpha-adrenergic blockade, this can lead to dizziness and falls. Patients should be advised to rise slowly from a sitting or lying position.

Sedation: This is a common effect, particularly at the beginning of treatment.

Endocrine Effects: Blockade of dopamine in the tuberoinfundibular pathway can lead to hyperprolactinemia, which may manifest as gynecomastia, galactorrhea, and menstrual irregularities. Acetophenazine has also been identified as a weak androgen receptor antagonist. nih.gov

Future Directions and Emerging Research Avenues for Acetophenazine Maleate

Exploration of Novel Therapeutic Applications and Drug Repurposing

The repositioning of existing drugs for new therapeutic indications is a cost-effective and accelerated pathway for drug development, as repurposed drugs have well-established safety profiles. nih.gov Phenothiazines, including acetophenazine (B1666502), are considered promising candidates for drug repurposing, particularly in oncology. mdpi.comnih.gov The exploration of new uses for acetophenazine maleate (B1232345) is being facilitated by modern drug discovery platforms.

Integration into High-Throughput Drug Screening Libraries

High-throughput screening (HTS) allows for the rapid assessment of large libraries of chemical compounds for their activity against a specific biological target. Pharmaceutical and biotechnology companies are increasingly utilizing HTS to accelerate their drug discovery programs. nih.gov Existing drug libraries, which include compounds like acetophenazine, are valuable resources for these screening campaigns. nih.gov

The integration of acetophenazine maleate into HTS libraries enables the systematic evaluation of its potential effects on a wide array of biological targets. This approach increases the likelihood of discovering novel interactions that could be translated into new therapeutic applications. Automated and miniaturized HTS platforms have further enhanced the efficiency of this process, allowing for the screening of compounds in smaller volumes and reducing costs. Phenotypic screening, which assesses the effects of compounds on whole cells or organisms, is another HTS approach that can identify drugs with novel mechanisms of action.

Advanced Pharmacological Modeling and Simulation Studies

Computational methods are playing an increasingly important role in drug discovery and development. Advanced pharmacological modeling and simulation studies can provide insights into the molecular mechanisms of drug action and guide the design of new compounds. For the phenothiazine (B1677639) class of drugs, molecular modeling techniques such as Comparative Molecular Field Analysis (CoMFA) have been employed to understand their activity as multidrug resistance modifiers. acs.orgnih.gov

A study involving a set of 40 phenothiazines and related drugs utilized CoMFA to build three-dimensional quantitative structure-activity relationship models. nih.govacs.org These models, which evaluated steric, electrostatic, and hydrophobic fields, were found to be statistically significant and highly predictive. acs.orgnih.gov The findings from these simulations highlight the importance of hydrophobicity as a key molecular property influencing the activity of these compounds in reversing multidrug resistance. nih.gov Such modeling approaches can be applied to acetophenazine to predict its activity and guide the synthesis of more potent derivatives.

| Modeling Technique | Key Fields Analyzed | Primary Finding | Relevance for Acetophenazine |

|---|---|---|---|

| Comparative Molecular Field Analysis (CoMFA) | Steric, Electrostatic, Hydrophobic | Hydrophobicity is a critical determinant of multidrug resistance reversal activity. | Provides a framework for predicting and enhancing its potential as a multidrug resistance modifier. |

Research into the Development of Related Compounds and Novel Derivatives

The phenothiazine scaffold is a versatile platform for the synthesis of new chemical entities with a wide range of biological activities. mdpi.com Extensive derivatization of the parent structure continues to yield compounds with potential therapeutic applications. mdpi.com Research in this area focuses on modifying the phenothiazine ring system to enhance potency and selectivity for various targets.

For instance, the introduction of a nitro substitution on the aromatic ring of phenothiazines has been suggested as a strategy to create highly potent derivatives. nih.gov Furthermore, the acetophenone (B1666503) moiety of acetophenazine is also a subject of chemical modification in other contexts, such as the development of neuroimaging agents. sigmaaldrich.com These synthetic strategies can be applied to acetophenazine to generate novel derivatives with improved pharmacological profiles.

Interdisciplinary Research Collaborations

Advancing the therapeutic potential of this compound and its derivatives requires a multidisciplinary approach. Collaborations between medicinal chemists, pharmacologists, and clinical researchers are essential for the successful translation of basic science discoveries into new therapies.

Potential Implications for Combination Therapies in Oncology (e.g., through ABCG2 inhibition)

A significant area of interest for the repurposing of phenothiazines is in oncology. nih.govresearchgate.net Many phenothiazine derivatives have been shown to possess anticancer properties and the ability to reverse multidrug resistance (MDR) in cancer cells. mdpi.com MDR is a major obstacle in cancer treatment and is often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein and ABCG2 (also known as breast cancer resistance protein). nih.gov These transporters actively efflux chemotherapeutic agents from cancer cells, reducing their efficacy.

The development of ABCG2 inhibitors for use in combination with chemotherapy is an active area of research. aacrjournals.orgnih.gov By blocking the action of ABCG2, these inhibitors can increase the intracellular concentration of anticancer drugs, potentially overcoming MDR. nih.gov Molecular modeling studies have indicated that phenothiazines can act as MDR modifiers. acs.orgnih.gov While direct evidence for acetophenazine as an ABCG2 inhibitor is still emerging, its classification as a phenothiazine and predicted activity as a P-glycoprotein inhibitor suggest its potential in this area. drugbank.com Future interdisciplinary research could explore the use of this compound or its derivatives in combination with standard chemotherapeutic agents to improve outcomes in resistant cancers.

| Mechanism | Target | Potential Therapeutic Strategy |

|---|---|---|

| Reversal of Multidrug Resistance | ABCG2, P-glycoprotein | Combination therapy with chemotherapeutic agents |

Q & A

Q. What are the key physicochemical properties of Acetophenazine Maleate, and how are they validated experimentally?

this compound (C₂₃H₂₇N₃O₂S·C₄H₄O₄) is a phenothiazine derivative with antipsychotic activity. Key properties include:

- Molecular weight : ~563.6 g/mol (base + maleate counterion)